7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a but-2-en-1-yl group and a butylsulfanyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can replace the butylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the saturated butyl derivative .
Scientific Research Applications
7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione
- 7-[(2E)-2-Buten-1-yl]-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butylsulfanyl group, in particular, may confer distinct properties such as increased lipophilicity and altered metabolic stability .
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-8-butylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-4-6-8-18-10-11(15-14(18)21-9-7-5-2)17(3)13(20)16-12(10)19/h4,6H,5,7-9H2,1-3H3,(H,16,19,20)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKJCAJGBDPIOK-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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